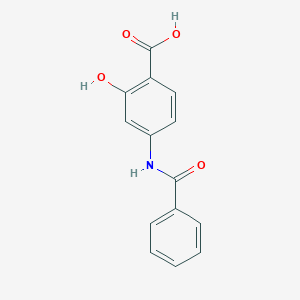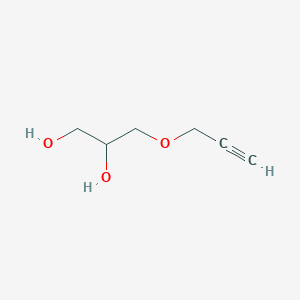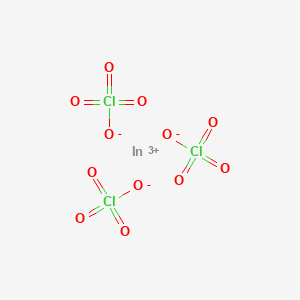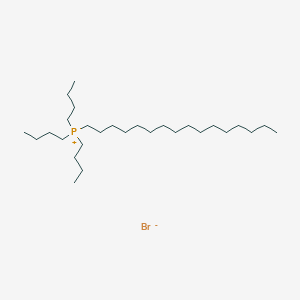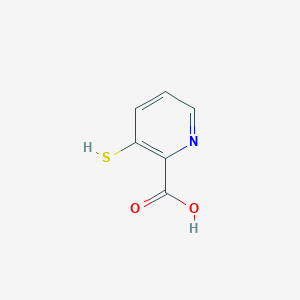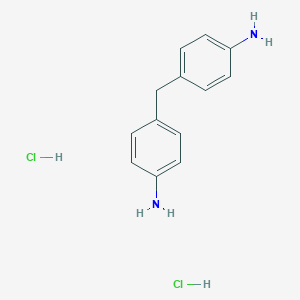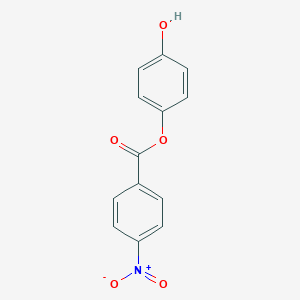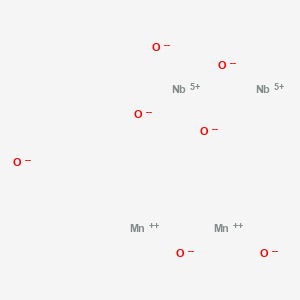
Cerium disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium disulfide is an inorganic compound with the chemical formula CeS₂ It is a sulfide of cerium, a rare earth element this compound is known for its unique properties, including its high melting point and stability under various conditions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cerium disulfide can be synthesized through several methods. One common approach involves the direct reaction of cerium metal with sulfur at elevated temperatures. The reaction is typically carried out in a controlled atmosphere to prevent oxidation:
Ce+2S→CeS2
Another method involves the reduction of cerium(IV) oxide with hydrogen sulfide gas:
CeO2+2H2S→CeS2+2H2O
Industrial Production Methods: Industrial production of this compound often employs high-temperature solid-state reactions. The process involves heating cerium oxide and sulfur in a furnace under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and duration, are optimized to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Cerium disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to cerium oxide and sulfur dioxide when exposed to oxygen at high temperatures:
2CeS2+3O2→2CeO2+4SO2
Reduction: Reduction of this compound can be achieved using hydrogen gas, resulting in the formation of cerium metal and hydrogen sulfide:
CeS2+2H2→Ce+2H2S
Substitution: this compound can undergo substitution reactions with halogens, forming cerium halides and sulfur halides:
CeS2+2Cl2→CeCl4+2SCl2
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and halogens. The reactions are typically carried out at elevated temperatures to facilitate the desired transformations.
Major Products: The major products formed from these reactions include cerium oxide, cerium metal, cerium halides, sulfur dioxide, hydrogen sulfide, and sulfur halides.
Applications De Recherche Scientifique
Cerium disulfide has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of other cerium compounds. It is also studied for its catalytic properties in various chemical reactions.
Biology: In biological research, this compound nanoparticles are explored for their potential use in drug delivery systems and as imaging agents due to their unique optical properties.
Medicine: this compound is investigated for its potential therapeutic applications, including its use as an antioxidant and in the treatment of certain diseases.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as ceramics and semiconductors. It is also utilized in the manufacturing of pigments and coatings.
Mécanisme D'action
The mechanism by which cerium disulfide exerts its effects is primarily based on its redox properties. Cerium can exist in multiple oxidation states, allowing it to participate in various redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. This versatility makes it useful in catalytic processes and other applications where redox reactions are involved.
Molecular Targets and Pathways: this compound interacts with various molecular targets, including enzymes and cellular components, through redox reactions. These interactions can modulate cellular processes and biochemical pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Cerium disulfide can be compared with other cerium sulfides, such as cerium(III) sulfide (Ce₂S₃) and cerium monosulfide (CeS).
Cerium(III) Sulfide (Ce₂S₃):
Structure: Cerium(III) sulfide has a different crystal structure compared to this compound.
Properties: It exhibits different electronic and optical properties.
Applications: Used in different industrial applications, such as pigments and high-temperature materials.
Cerium Monosulfide (CeS):
Structure: Cerium monosulfide has a simpler structure compared to this compound.
Properties: It has distinct electrical and magnetic properties.
Applications: Used in electronic devices and as a semiconductor material.
Uniqueness of this compound: this compound is unique due to its specific redox properties and stability under various conditions. Its ability to undergo multiple types of chemical reactions makes it versatile for a wide range of applications in scientific research and industry.
Conclusion
This compound is a compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique properties and versatility make it a valuable material for scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in advanced technologies.
Propriétés
IUPAC Name |
bis(sulfanylidene)cerium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSKKVQQNWVJIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Ce]=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153233 |
Source


|
| Record name | Cerium disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12133-58-3 |
Source


|
| Record name | Cerium disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012133583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerium disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

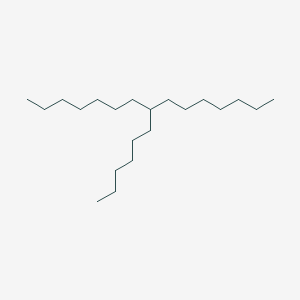
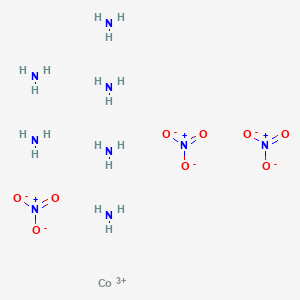
![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)
